Cyproheptadine N-Oxide

Descripción general

Descripción

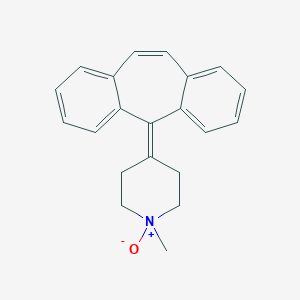

Cyproheptadine N-Oxide is a derivative of Cyproheptadine, a potent competitive antagonist of both serotonin and histamine receptors . It is primarily used to treat allergic symptoms, though it is also notable for its use in appetite stimulation and its off-label use in the treatment of serotonin syndrome .

Synthesis Analysis

The synthesis of Cyproheptadine and its related compounds has been discussed in various studies . The compound is a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste . It is relatively stable in light, at room temperature, and is nonhygroscopic .Molecular Structure Analysis

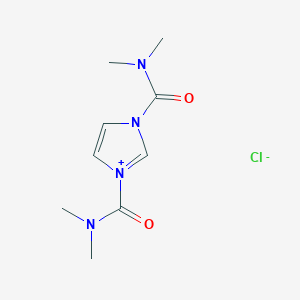

The molecular formula of Cyproheptadine N-Oxide is C21H21NO . Its molecular weight is 303.4 g/mol . The compound’s structure includes an exocyclic double bond . The InChIKey of Cyproheptadine N-Oxide is AIAORTASLOWFGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Cyproheptadine N-Oxide has a molecular weight of 303.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . Its Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass of Cyproheptadine N-Oxide is 303.162314293 g/mol .Aplicaciones Científicas De Investigación

Pharmacological Characterization

- A study identified the N-oxide of cyproheptadine as a genuine degradate in certain cyproheptadine HCl tablets. This finding was established using techniques like LC-MS, direct infusion MS, NMR, and organic synthesis (Li, Ahuja, & Watkins, 2003).

Metabolism and Excretion

- Research on the physiological disposition and urinary metabolites of cyproheptadine in various animals (dogs, rats, and cats) revealed that the N-oxide, among other metabolites, is a major component in dog urine (Hucker, Balletto, Stauffer, Zacchei, & Arison, 1974).

Human Metabolic Processing

- In human subjects, cyproheptadine undergoes various metabolic processes, including N-demethylation and heterocyclic ring oxidation, producing metabolites like the N-oxide of cyproheptadine (Porter, Arison, Gruber, Titus, & Vandenheuvel, 1975).

Chemical Analysis and Detection

- A study developed a sensitive immunochromatographic assay using quantum dot nanobeads for the detection of Cyproheptadine hydrochloride (CYP) in animal-derived food. This highlights the analytical application of Cyproheptadine N-Oxide in food safety (Li, Yang, Liu, Wu, Wang, Dong, Zhang, Vasylieva, Hammock, & Zhang, 2020).

Therapeutic Research

- Studies have also explored the therapeutic applications of cyproheptadine, such as its use in treating neuroleptic-induced akathisia and its potential as an antitumor agent in urothelial carcinoma cells. These applications may indirectly relate to the understanding of Cyproheptadine N-Oxide as a metabolite or derivative (Weiss, Aizenberg, Hermesh, Zemishlany, Munitz, Radwan, & Weizman, 1995; Hsieh, Shen, Lin, Feng, Huang, Wang, Wu, Hsu, & Chan, 2016).

Sensor Development

- Nitrogen, phosphorus co-doped porous carbon nanofiber was developed as an electro-chemiluminescent sensor for the determination of cyproheptadine, indicating the relevance of cyproheptadine (and its derivatives like N-Oxide) in the development of chemical sensors (Cheng, Zhou, & Liu, 2020).

Direcciones Futuras

Although Cyproheptadine has been recognized as a clinical entity for decades, rigorous trials demonstrating the therapeutic efficacy of Cyproheptadine are lacking, warranting large-scale prospective human trials of antiserotonergic agents using a coordinated multicenter approach . Neurotransmitters, including Cyproheptadine, have emerged as an essential microenvironmental component in regulating tissue homeostasis and influencing diverse malignant phenotypes of human cancers .

Propiedades

IUPAC Name |

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAORTASLOWFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyproheptadine N-Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)